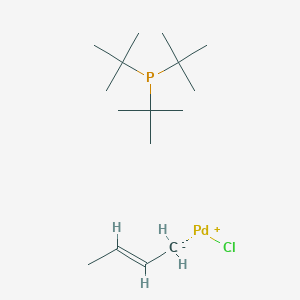
(E)-but-2-ene;chloropalladium(1+);tritert-butylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-but-2-ene;chloropalladium(1+);tritert-butylphosphane is a complex organometallic compound that combines the properties of (E)-but-2-ene, chloropalladium(1+), and tritert-butylphosphane. This compound is of significant interest in the field of catalysis, particularly in the context of palladium-catalyzed reactions. The presence of tritert-butylphosphane as a ligand enhances the stability and reactivity of the palladium center, making it a valuable catalyst in various organic transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-ene;chloropalladium(1+);tritert-butylphosphane typically involves the coordination of (E)-but-2-ene and tritert-butylphosphane to a palladium(II) chloride precursor. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the palladium center. The general synthetic route can be summarized as follows:
Preparation of Palladium(II) Chloride Precursor: Palladium(II) chloride is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran.
Coordination of Tritert-butylphosphane: Tritert-butylphosphane is added to the solution, and the mixture is stirred at room temperature to allow the formation of the palladium-phosphane complex.
Addition of (E)-but-2-ene: (E)-but-2-ene is introduced to the reaction mixture, and the solution is stirred for an additional period to ensure complete coordination.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.
化学反应分析
Types of Reactions
(E)-but-2-ene;chloropalladium(1+);tritert-butylphosphane undergoes various types of reactions, including:
Oxidation: The palladium center can undergo oxidation, leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert the palladium center back to its lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the tritert-butylphosphane ligand is replaced by other ligands.
Coupling Reactions: The compound is particularly effective in catalyzing carbon-carbon coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and peracids.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are used.
Substitution: Ligand exchange can be facilitated by the addition of competing ligands, such as triphenylphosphine or phosphine oxides.
Coupling Reactions: Reagents such as aryl halides, boronic acids, and alkenes are used in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound, while in Heck reactions, the product is typically a substituted alkene.
科学研究应用
(E)-but-2-ene;chloropalladium(1+);tritert-butylphosphane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions, hydrogenation, and polymerization.
Biology: The compound is used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents, particularly in the field of cancer research.
Industry: The compound is used in the production of fine chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of (E)-but-2-ene;chloropalladium(1+);tritert-butylphosphane involves the coordination of the palladium center to the substrates, followed by oxidative addition, transmetalation, and reductive elimination steps. The tritert-butylphosphane ligand stabilizes the palladium center and facilitates the formation of reactive intermediates. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds.
相似化合物的比较
Similar Compounds
Triphenylphosphine Palladium Complexes: These complexes are widely used in catalysis but have different steric and electronic properties compared to tritert-butylphosphane complexes.
Tris(2,4-di-tert-butylphenyl)phosphine Palladium Complexes: These complexes offer similar steric hindrance but differ in electronic properties.
Bis(diphenylphosphino)ferrocene Palladium Complexes: These complexes are used in asymmetric catalysis and have unique chiral properties.
Uniqueness
(E)-but-2-ene;chloropalladium(1+);tritert-butylphosphane is unique due to the presence of the tritert-butylphosphane ligand, which provides significant steric hindrance and electronic effects. This enhances the stability and reactivity of the palladium center, making it a highly effective catalyst in various organic transformations.
属性
分子式 |
C16H34ClPPd |
|---|---|
分子量 |
399.3 g/mol |
IUPAC 名称 |
(E)-but-2-ene;chloropalladium(1+);tritert-butylphosphane |
InChI |
InChI=1S/C12H27P.C4H7.ClH.Pd/c1-10(2,3)13(11(4,5)6)12(7,8)9;1-3-4-2;;/h1-9H3;3-4H,1H2,2H3;1H;/q;-1;;+2/p-1/b;4-3+;; |
InChI 键 |
OSYVQMVMDNMXNI-NXZCPFRHSA-M |
手性 SMILES |
C/C=C/[CH2-].CC(C)(C)P(C(C)(C)C)C(C)(C)C.Cl[Pd+] |
规范 SMILES |
CC=C[CH2-].CC(C)(C)P(C(C)(C)C)C(C)(C)C.Cl[Pd+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


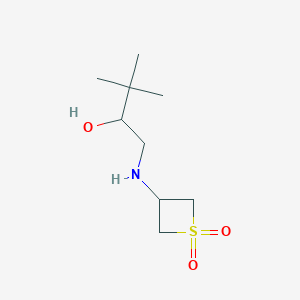
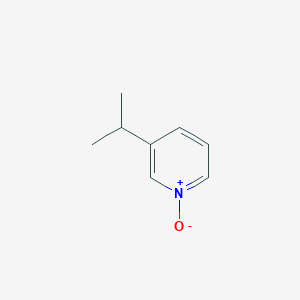

![[5-(Oxolan-2-yl)oxolan-2-yl]methanamine](/img/structure/B13013842.png)
![[(2R)-1-methanesulfonylazetidin-2-yl]methanol](/img/structure/B13013846.png)
![2-[(1R,3S,5S)-6,6-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B13013852.png)
![hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13013863.png)
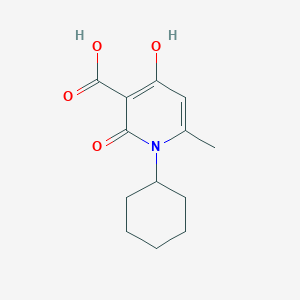

![Methyl7-methyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B13013882.png)
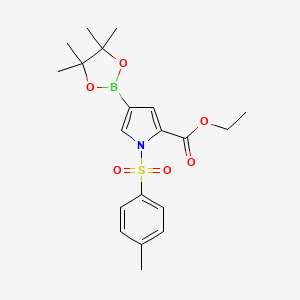
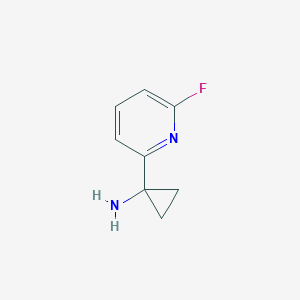
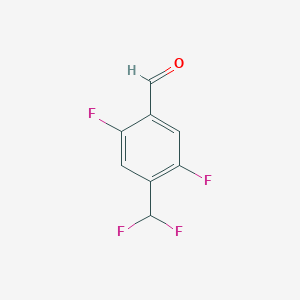
![Methyl 4-(3-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13013915.png)
